Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Description

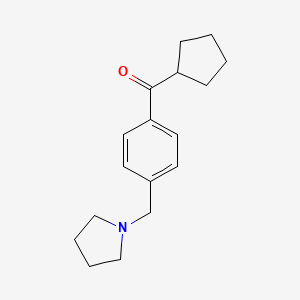

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a synthetic organic compound characterized by a cyclopentyl group attached to a phenyl ketone backbone, with a pyrrolidinomethyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₇H₂₃NO (molecular weight: 257.37 g/mol), and its structure includes:

- Cyclopentyl group: A five-membered saturated ring contributing to lipophilicity and steric bulk .

- Pyrrolidinomethyl group: A nitrogen-containing heterocycle (pyrrolidine) that enhances interactions with biological targets via hydrogen bonding and van der Waals forces .

- Phenyl ketone moiety: A reactive carbonyl group enabling participation in condensation, oxidation, or reduction reactions .

Properties

IUPAC Name |

cyclopentyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(15-5-1-2-6-15)16-9-7-14(8-10-16)13-18-11-3-4-12-18/h7-10,15H,1-6,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUVGCIXNZPDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642775 | |

| Record name | Cyclopentyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-01-0 | |

| Record name | Cyclopentyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone typically involves the following steps:

Formation of the Pyrrolidinomethyl Intermediate: This step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidinomethyl group.

Attachment to the Phenyl Ring: The pyrrolidinomethyl group is then attached to the phenyl ring through a nucleophilic substitution reaction.

Formation of the Ketone:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidinomethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Techniques

The synthesis of cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone involves several steps, typically starting from readily available precursors. The process can be optimized for yield and purity, making it suitable for large-scale production. A notable method includes the use of magnesium chips in tetrahydrofuran as a solvent, which has been reported to yield high-purity products with minimal byproducts .

Pharmacological Potential

This compound has been studied for its pharmacological properties, particularly as a potential modulator of tyrosine kinases. Tyrosine kinases are critical enzymes involved in various cellular processes, including cell growth and differentiation. Compounds that modulate these enzymes can have significant implications in cancer therapy and other diseases characterized by abnormal kinase activity .

Neuropharmacology

Research indicates that the compound may exhibit neuropharmacological effects, potentially influencing neurotransmitter systems. This aspect is particularly relevant in the context of developing treatments for neurological disorders, where modulation of synaptic transmission is crucial .

Applications in Pharmaceuticals

The primary application of this compound lies in its potential as an intermediate in the synthesis of pharmaceutical agents. For instance, it can serve as a precursor for compounds used in anesthetics or as therapeutic agents for psychiatric disorders due to its structural similarities with known pharmacologically active substances .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

- Cancer Treatment : In vitro studies have shown that compounds derived from this compound can inhibit the activity of specific tyrosine kinases associated with tumor growth, suggesting its potential as an anticancer agent .

- Neurological Research : Investigations into the compound's effects on neuronal signaling pathways have revealed promising results in enhancing synaptic plasticity, which could be beneficial for cognitive enhancement or neuroprotection .

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or other interactions with active sites, while the pyrrolidinomethyl group may enhance binding affinity or specificity. The cyclopentyl group contributes to the overall hydrophobicity and stability of the molecule.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone and analogous compounds:

Key Findings from Comparative Studies

Ring Size Impact :

- Cyclopentyl rings (5-membered) offer a balance between steric bulk and flexibility, whereas cyclohexyl analogs (6-membered) exhibit higher steric hindrance, reducing reactivity in crowded environments .

- Cyclobutyl derivatives (4-membered) suffer from ring strain, leading to lower thermal stability .

Substituent Position and Bioactivity: The para-substituted pyrrolidinomethyl group in the target compound optimizes binding to amine receptors (e.g., sigma-1 or dopamine receptors) compared to ortho-substituted analogs . Piperidinomethyl (6-membered nitrogen ring) in cyclohexyl analogs shows weaker hydrogen bonding than pyrrolidinomethyl (5-membered) due to reduced electron density .

Functional Group Variations: Replacement of pyrrolidinomethyl with thiomethyl (e.g., Cyclopropyl 4-thiomethylphenyl ketone) increases electrophilicity but reduces metabolic stability . Methoxy or acetophenone groups lack the heterocyclic nitrogen required for interactions with CNS targets .

Advantages of this compound

- Drug Discovery : The pyrrolidine nitrogen and cyclopentyl group synergistically enhance blood-brain barrier penetration, making it a candidate for neuroactive compounds .

- Synthetic Versatility : The ketone group allows derivatization into secondary alcohols or amines for structure-activity relationship (SAR) studies .

Biological Activity

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone (CP-PMK) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug development.

Chemical Structure and Properties

CP-PMK is characterized by a cyclopentyl group attached to a phenyl ring with a pyrrolidinomethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 257.37 g/mol. The unique structural features contribute to its interactions with biological targets, influencing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 257.37 g/mol |

| Structural Features | Cyclopentyl, Phenyl, Pyrrolidinomethyl |

The biological activity of CP-PMK is believed to involve several mechanisms:

- Enzyme Interaction : CP-PMK may inhibit or activate specific enzymes involved in metabolic pathways, enhancing or disrupting normal physiological functions.

- Receptor Modulation : The compound is thought to interact with various receptors, potentially modulating neurotransmitter systems such as serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

- Gene Expression Alteration : CP-PMK may influence gene expression related to cell signaling and survival pathways, contributing to its therapeutic potential in various conditions.

Research Findings

Recent studies have explored the biological effects of CP-PMK in various contexts:

- Anticancer Activity : Preliminary research indicates that CP-PMK exhibits cytotoxic effects against certain cancer cell lines by promoting apoptosis and inhibiting cell proliferation. The compound's ability to interfere with Hsp90 client proteins suggests a potential role in cancer therapy, as Hsp90 is a well-known target in oncology .

- Neuropharmacological Effects : Investigations into the compound's effects on neurotransmitter systems have shown promise for treating anxiety and depression. Compounds with similar structures have demonstrated anxiolytic properties, indicating that CP-PMK could be further studied for psychiatric applications .

- Metabolic Pathway Influence : Studies suggest that CP-PMK may alter metabolic pathways by affecting enzyme activity, which could lead to therapeutic benefits in metabolic disorders .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of CP-PMK against breast cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies indicated that this effect was mediated through the induction of apoptosis and disruption of cell cycle progression.

Case Study 2: Neuropharmacological Assessment

In a preclinical model assessing anxiety-like behaviors, administration of CP-PMK resulted in reduced anxiety levels compared to control groups. Behavioral assays indicated increased exploration and decreased avoidance behavior, suggesting anxiolytic effects.

Applications in Drug Development

The unique properties of CP-PMK make it a candidate for further investigation in drug development. Potential applications include:

- Anticancer Therapeutics : Given its cytotoxic effects on cancer cells, CP-PMK could be developed as an adjunct therapy in oncology.

- Psychiatric Disorders : Its interaction with neurotransmitter systems positions it as a potential treatment for anxiety and depression.

- Metabolic Disorders : The compound's ability to influence metabolic pathways may provide avenues for treating conditions like obesity or diabetes.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, and what analytical methods validate its purity?

- Methodology : Synthesis typically involves Friedel-Crafts acylation or ketone coupling reactions. For example, cyclopentyl phenyl ketone derivatives are synthesized via sodium borohydride reduction of cycloalkyl phenyl ketones, with reaction rates influenced by ring strain (cyclopentyl > cyclohexyl) . Impurity profiling of structurally similar compounds (e.g., o-chlorophenyl cyclopentyl ketone) uses HPLC-MS to identify byproducts like anhydrides or cyclized intermediates .

- Validation : Confirm structure via H/C NMR (aromatic protons at δ 7.2–7.8 ppm, cyclopentyl protons at δ 1.5–2.5 ppm) and IR (C=O stretch ~1680 cm). Purity is assessed via HPLC (>98%) with UV detection at 254 nm .

Q. How do steric and electronic effects of the pyrrolidinomethyl substituent influence the ketone’s reactivity in nucleophilic additions?

- Methodology : Compare reaction kinetics with sodium borohydride (NaBH) for cyclopentyl phenyl ketone derivatives. Cyclopentyl phenyl ketone reacts faster than cyclohexyl analogs (rate ratio 0.36 vs. 0.25 at 0°C) due to reduced angular strain . The pyrrolidinomethyl group may enhance steric hindrance, slowing nucleophilic attack. Use DFT calculations to model transition states and Mulliken charges to quantify electronic effects .

Advanced Research Questions

Q. How can mechanistic contradictions in cyclization pathways during synthesis be resolved?

- Case Study : In scytonemin biosynthesis, cyclopentane formation proceeds via cyclization before decarboxylation, driven by strain release . For synthetic analogs like this compound, isotopic labeling (e.g., C tracing) and interrupted reaction experiments can distinguish between competing pathways (e.g., ketone vs. ester intermediates).

- Data Resolution : Use LC-MS to track intermediate formation and quantum mechanical/molecular mechanical (QM/MM) simulations to model energy barriers .

Q. What computational approaches predict the compound’s binding affinity in drug discovery contexts?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can assess interactions with biological targets. For example, cyclopentyl methyl ether and pyrrolidine motifs in related ligands enhance hydrophobic interactions and hydrogen bonding in kinase inhibitors .

- Validation : Compare computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data to validate binding constants (K) .

Q. How do structural modifications (e.g., replacing cyclopentyl with cyclobutyl) alter physicochemical properties?

- Experimental Design : Synthesize analogs (e.g., cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone) and compare logP (HPLC retention time), solubility (shake-flask method), and thermal stability (DSC/TGA). Cyclopentyl derivatives exhibit higher melting points than cyclobutyl analogs due to improved crystal packing .

- Data Interpretation : Use Hammett plots to correlate substituent effects with reaction rates or solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.